2-(6-Aminopyridin-3-yl)propan-2-ol
Overview
Description
2-(6-Aminopyridin-3-yl)propan-2-ol is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.2 g/mol . It is characterized by the presence of an aminopyridine moiety attached to a propanol group. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Aminopyridin-3-yl)propan-2-ol typically involves the reaction of 6-aminopyridine with acetone in the presence of a suitable catalyst. The reaction conditions often include maintaining an inert atmosphere and controlling the temperature to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(6-Aminopyridin-3-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce different alcohol derivatives .
Scientific Research Applications
2-(6-Aminopyridin-3-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 2-(6-Aminopyridin-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The aminopyridine moiety can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Aminopyridin-2-yl)acetic acid hydrochloride
- 6-Aminopyridin-3-ol hydrochloride
- 2-Amino-5-(methylthio)pyridine
- (E)-3-(6-Aminopyridin-3-yl)acrylic acid
Uniqueness
2-(6-Aminopyridin-3-yl)propan-2-ol is unique due to its specific structure, which combines an aminopyridine moiety with a propanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2-(6-aminopyridin-3-yl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,11)6-3-4-7(9)10-5-6/h3-5,11H,1-2H3,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZSDJGBSXMOON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(C=C1)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
843643-03-8 | |
Record name | 2-(6-aminopyridin-3-yl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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